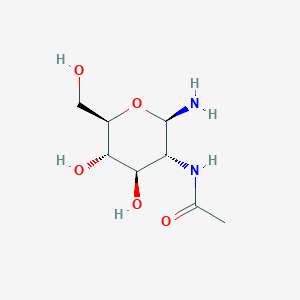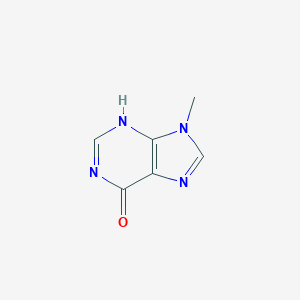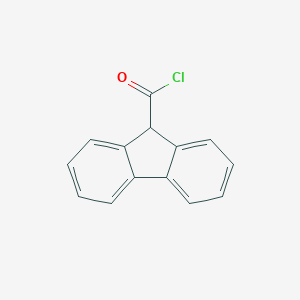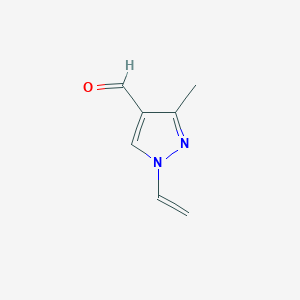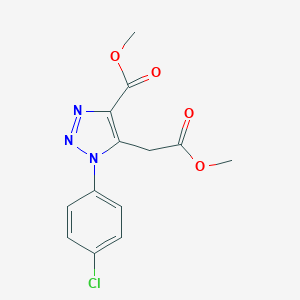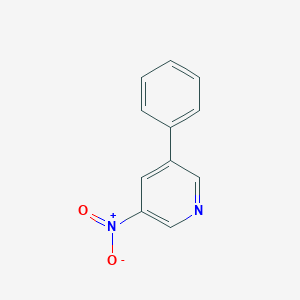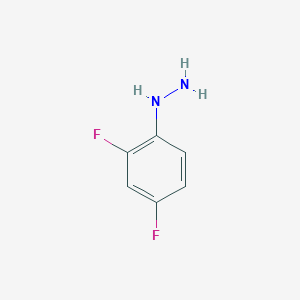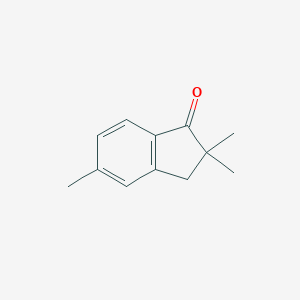
2,2,5-Trimethylindan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethylindan-1-one is a chemical compound that belongs to the family of indanones. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of 2,2,5-Trimethylindan-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
生化学的および生理学的効果
2,2,5-Trimethylindan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,2,5-Trimethylindan-1-one in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2,2,5-Trimethylindan-1-one. One potential area of research is the development of new therapeutic agents based on its chemical structure. Another area of research is the investigation of its potential as a treatment for various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2,2,5-Trimethylindan-1-one can be achieved through various methods, including the Friedel-Crafts alkylation reaction and the Pd-catalyzed cyclization of 2-(2'-alkenylphenyl)-1,3-dithiolanes. The most common method involves the condensation of 2,3-dimethylphenylacetic acid with acetic anhydride in the presence of sulfuric acid.
科学的研究の応用
2,2,5-Trimethylindan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
CAS番号 |
124688-08-0 |
|---|---|
製品名 |
2,2,5-Trimethylindan-1-one |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
InChIキー |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
同義語 |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

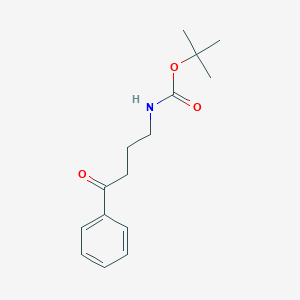
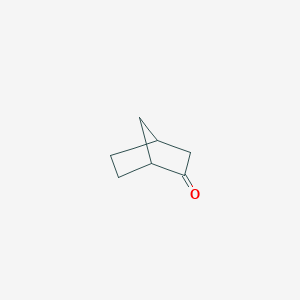
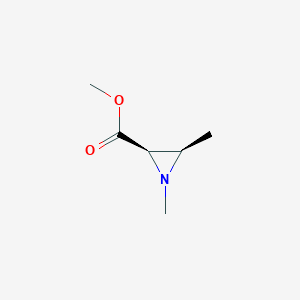
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
